3-(3-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione
Description
Properties
IUPAC Name |
3-(3-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-2-21-15-8-6-12(7-9-15)16-11-20(17(22)19-16)14-5-3-4-13(18)10-14/h3-11H,2H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFLGNZANGQHOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione typically involves the reaction of 3-bromobenzaldehyde with 4-ethoxybenzaldehyde in the presence of ammonium thiocyanate and a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate, and a polar aprotic solvent, like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-(3-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione typically involves the reaction of substituted anilines with thioketones or thioureas under acidic conditions. The resultant compound features an imidazole ring substituted with bromine and ethoxy groups, which may influence its biological activity.
Chemical Structure:
- Molecular Formula: C16H16BrN3OS
- Molecular Weight: 366.28 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole-thiones, including this compound. Research indicates that compounds in this class exhibit significant antiproliferative activity against various cancer cell lines.
-
Mechanism of Action:
- The compound may exert its anticancer effects by disrupting microtubule dynamics, similar to known chemotherapeutic agents like colchicine . This disruption can lead to apoptosis in cancer cells.
- It is hypothesized that the ethoxy and bromophenyl substituents enhance the compound's interaction with cellular targets, improving its efficacy.
-
Case Studies:
- A study evaluated several derivatives of imidazole-thiones against breast cancer (MCF-7), leukemia (HL-60), and colon cancer (HCT-116) cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .
- Specifically, modifications to the phenyl rings significantly impacted activity; for instance, replacing a methyl group with a hydroxy group led to a notable increase in potency against all tested cell lines .
Anti-inflammatory Effects
Some imidazole-thiones exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. This application is still under investigation but holds promise based on the structural similarities with other known anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 3-(3-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione, highlighting differences in substituents, physicochemical properties, and biological activities:
Key Observations
Bromine positioning: The 3-bromophenyl substituent in the target compound may induce steric hindrance compared to 4-bromophenyl derivatives, affecting interaction with hydrophobic enzyme pockets .
Thione vs. Thiol Derivatives :
- Imidazole-2-thione derivatives (e.g., target compound and ) exhibit greater stability than thiols (-SH) due to reduced susceptibility to oxidation .
Heterocyclic Fusion :
- Compounds like the triazole-benzoxazole hybrid in show enhanced π-π stacking interactions, contributing to stronger anticancer activity compared to simpler imidazole-thiones .
Spectroscopic Distinctions
Biological Activity
3-(3-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound features a bromophenyl group and an ethoxyphenyl group attached to an imidazole ring, which is crucial for its biological activity.
Synthesis Method:
The synthesis typically involves the reaction of 3-bromobenzaldehyde with 4-ethoxybenzaldehyde in the presence of ammonium thiocyanate under reflux conditions. The reaction solvent can be ethanol or acetonitrile, followed by purification through recrystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antifungal Activity
The compound also shows antifungal properties, particularly against Candida species. In vitro studies reveal its potential to inhibit fungal growth effectively.
Table 2: Antifungal Activity
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
Anticancer Activity
In recent studies, the compound has been evaluated for its anticancer effects on various cancer cell lines. Notably, it has shown promising results in inducing apoptosis in cancer cells.
Case Study: Anticancer Effects
A study conducted on human breast cancer cell lines (MCF-7) reported that treatment with the compound resulted in a significant reduction in cell viability with an IC50 value of approximately 25 µM. The mechanism of action was linked to the modulation of apoptotic pathways and inhibition of cell proliferation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound may disrupt microbial cell membranes or inhibit essential enzymes involved in cellular metabolism. In cancer cells, it appears to induce apoptosis by activating caspase pathways and altering signaling cascades related to cell survival.
Comparative Analysis
When compared to similar compounds, such as other imidazole derivatives, this compound demonstrates enhanced biological activity due to the unique combination of bromine and ethoxy substituents, which may improve binding affinity to biological targets.
Table 3: Comparison with Similar Compounds
| Compound Name | MIC (µg/mL) | IC50 (µM) |
|---|---|---|
| This compound | 32 | 25 |
| 3-(4-chlorophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione | 64 | 40 |
| 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thione | 128 | >100 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
